2-(tert-Butoxymethyl)phenylboronic acid

Catalog No.
S676347
CAS No.
373384-12-4
M.F
C11H17BO3
M. Wt
208.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(tert-Butoxymethyl)phenylboronic acid

CAS Number

373384-12-4

Product Name

2-(tert-Butoxymethyl)phenylboronic acid

IUPAC Name

[2-[(2-methylpropan-2-yl)oxymethyl]phenyl]boronic acid

Molecular Formula

C11H17BO3

Molecular Weight

208.06 g/mol

InChI

InChI=1S/C11H17BO3/c1-11(2,3)15-8-9-6-4-5-7-10(9)12(13)14/h4-7,13-14H,8H2,1-3H3

InChI Key

MKTUWARSDLQBAL-UHFFFAOYSA-N

SMILES

B(C1=CC=CC=C1COC(C)(C)C)(O)O

Canonical SMILES

B(C1=CC=CC=C1COC(C)(C)C)(O)O

Synthesis:

2-(tert-Butoxymethyl)phenylboronic acid can be synthesized through various methods, including Suzuki-Miyaura coupling reactions and Negishi cross-couplings. These reactions involve the formation of carbon-carbon bonds between the boronic acid and another organic molecule containing a suitable leaving group. The specific synthetic route chosen depends on the desired product and the availability of starting materials [].

Chemical Properties:

2-(tert-Butoxymethyl)phenylboronic acid is a white crystalline solid with a molecular weight of 208.06 g/mol. It is slightly soluble in water but well soluble in organic solvents such as dichloromethane, dimethylformamide, and methanol []. The presence of the boronic acid group makes it a valuable intermediate for various organic transformations, particularly in the field of cross-coupling reactions.

2-(tert-Butoxymethyl)phenylboronic acid is an organoboron compound with the molecular formula C₁₁H₁₇BO₃. This compound features a phenyl ring that is substituted with a tert-butoxymethyl group and a boronic acid functional group. It is significant in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. The presence of the boronic acid moiety allows for reversible covalent bonding with diols and other hydroxyl-containing molecules, making it a valuable tool in various biochemical applications.

Types of Reactions

2-(tert-Butoxymethyl)phenylboronic acid can undergo several chemical transformations:

  • Oxidation: The boronic acid group can be oxidized to yield the corresponding phenol.
  • Reduction: This compound can be reduced to form the corresponding borane.
  • Substitution: The boronic acid group participates in substitution reactions, notably in Suzuki-Miyaura coupling.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
  • Substitution: Palladium catalysts (e.g., palladium(II) acetate) and bases like potassium carbonate are utilized in Suzuki-Miyaura coupling reactions.

Major Products Formed

  • Oxidation: Yields phenol derivatives.
  • Reduction: Produces borane derivatives.
  • Substitution: Results in biaryl compounds formed through Suzuki-Miyaura coupling.

2-(tert-Butoxymethyl)phenylboronic acid exhibits significant biological activity due to its ability to form reversible covalent bonds with biomolecules. This interaction primarily involves binding to diols or hydroxyl groups on enzymes and proteins, influencing various cellular processes.

Cellular Effects

The compound has been shown to affect cell signaling pathways by inhibiting key enzymes involved in these pathways. Its biochemical properties make it useful for studying enzyme inhibition and molecular recognition.

Molecular Mechanism

At the molecular level, the compound's effects arise from its ability to form reversible covalent bonds with biomolecules. This is particularly relevant in the context of enzyme interactions, where it can modulate enzymatic activity through its binding properties.

Several synthesis methods exist for 2-(tert-Butoxymethyl)phenylboronic acid:

  • Hydroboration of Precursors: A common approach involves the hydroboration of an appropriate precursor compound, followed by functionalization to introduce the tert-butoxymethyl group.
  • Boronate Ester Formation: The compound can be synthesized through boronate ester formation using appropriate alcohols and boron reagents.

These methods allow for the efficient production of this compound, facilitating its use in various applications.

2-(tert-Butoxymethyl)phenylboronic acid has diverse applications across several fields:

  • Organic Synthesis: It is extensively utilized in Suzuki-Miyaura cross-coupling reactions for forming carbon-carbon bonds.
  • Biochemical Modifications: The compound can modify biomolecules such as proteins and nucleic acids via boronate ester formation.
  • Material Science: It plays a role in producing advanced materials, including polymers and electronic components, due to its ability to form stable boronate esters.

Research involving 2-(tert-Butoxymethyl)phenylboronic acid has focused on its interactions with various biomolecules. These studies highlight its potential as a tool for probing enzyme mechanisms and understanding molecular recognition processes. The reversible nature of its interactions allows for dynamic studies of enzyme activity and substrate binding.

Similar compounds include other boronic acids that are used in organic synthesis and biological applications. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Phenylboronic AcidC₆H₇BO₂Basic structure; widely used in Suzuki reactions
4-(tert-Butyl)phenylboronic AcidC₁₁H₁₅BO₂Contains a tert-butyl group; enhances solubility
3-Pyridinylboronic AcidC₇H₈BNO₂Contains a pyridine ring; used in medicinal chemistry

Uniqueness of 2-(tert-Butoxymethyl)phenylboronic Acid:
The unique aspect of 2-(tert-Butoxymethyl)phenylboronic acid lies in its tert-butoxymethyl substitution, which enhances its stability and solubility compared to other boronic acids. This structural feature contributes to its effectiveness in various synthetic and biological applications, making it a valuable compound in both academic research and industrial processes.

Wikipedia

2-(tert-Butoxymethyl)phenylboronic acid

Dates

Last modified: 08-15-2023

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